Cas no 1175543-02-8 ((3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one)

(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one 化学的及び物理的性質
名前と識別子
-
- (3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one
- 3beta,9alpha,11-trihydroxy-6-oxodrim-7-ene
- Ustusol A
- CHEMBL1077415
- CHEBI:215642
- AKOS040762471
- 1175543-02-8
- (4R,4aS,7S,8aS)-4,7-dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
- F92920
- (-)-Ustusol A
- USTUSOL A
-
- インチ: InChI=1S/C15H24O4/c1-9-7-10(17)12-13(2,3)11(18)5-6-14(12,4)15(9,19)8-16/h7,11-12,16,18-19H,5-6,8H2,1-4H3/t11-,12-,14-,15+/m0/s1
- InChIKey: YMOQABSTCGJNMC-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=O)C2C(C(CCC2(C1(CO)O)C)O)(C)C
計算された属性
- せいみつぶんしりょう: 268.16745924g/mol
- どういたいしつりょう: 268.16745924g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.317
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- 色と性状: Powder
(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U73060-5mg |
(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one |
1175543-02-8 | ,98.0% | 5mg |
¥6880.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U73060-5 mg |
(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one |
1175543-02-8 | 5mg |
¥6880.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5208-5 mg |
Ustusol A |
1175543-02-8 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
TargetMol Chemicals | TN5208-5mg |
Ustusol A |
1175543-02-8 | 5mg |
¥ 4890 | 2024-07-19 | ||
TargetMol Chemicals | TN5208-1 mL * 10 mM (in DMSO) |
Ustusol A |
1175543-02-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
TargetMol Chemicals | TN5208-1 ml * 10 mm |
Ustusol A |
1175543-02-8 | 1 ml * 10 mm |
¥ 4990 | 2024-07-19 |
(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-oneに関する追加情報
(3S,5S,9R,10S)-3,9,11-Trihydroxydrim-7-en-6-one: A Comprehensive Overview
The compound with CAS No. 1175543-02-8, known as (3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex stereochemistry and unique structural features. The name itself highlights the presence of three hydroxyl groups (-OH) at specific positions on the molecule: positions 3, 9, and 11. The "drim" in the name refers to the dibenzopyran skeleton structure that forms the core of this compound.
Recent studies have shed light on the potential applications of (3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one in drug discovery and development. Researchers have explored its role as a precursor for synthesizing bioactive compounds with potential anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Natural Products demonstrated that derivatives of this compound exhibit significant activity against various inflammatory pathways. This finding underscores its importance in the development of novel therapeutic agents.
The synthesis of (3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one involves a series of intricate chemical reactions. Key steps include the formation of the dibenzopyran skeleton through oxidative coupling reactions and subsequent stereoselective hydroxylation to establish the specific stereochemistry at positions 3S and 5S. The stereochemical configuration at position 9R and 10S is critical for determining the compound's biological activity and stability.
One of the most exciting developments in recent years is the application of this compound in natural product synthesis. Scientists have utilized it as a building block for constructing complex molecules found in nature. For example, researchers at Stanford University successfully synthesized a bioactive metabolite isolated from marine sponges using this compound as an intermediate. This achievement highlights its versatility and utility in organic synthesis.
In addition to its synthetic applications,(strong>)(3S,5S,9R,10S)-trihydroxydrim-7-en-6-one strong> has also been studied for its potential role in understanding enzyme mechanisms. Enzymatic studies have revealed that certain enzymes can catalyze transformations on this compound with high selectivity. These findings contribute to our understanding of enzymatic processes and may pave the way for biocatalytic routes to similar compounds.
From an analytical standpoint,the compound's structure has been thoroughly characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry. These analyses confirm its stereochemical integrity and provide insights into its electronic properties. For instance,a detailed NMR study published in Organic Letters revealed unique splitting patterns indicative of its chiral centers.
In terms of stability,( strong>)< strong>(< strong>3 S strong>,< strong>5 S strong>,< strong>9 R strong>,< strong> 》
1175543-02-8 ((3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one) 関連製品
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